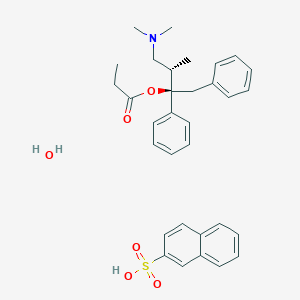

Levopropoxyphene napsylate

Beschreibung

Eigenschaften

CAS-Nummer |

55557-30-7 |

|---|---|

Molekularformel |

C32H37NO5S |

Molekulargewicht |

547.7 g/mol |

IUPAC-Name |

[(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid |

InChI |

InChI=1S/C22H29NO2.C10H8O3S/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h6-15,18H,5,16-17H2,1-4H3;1-7H,(H,11,12,13)/t18-,22+;/m0./s1 |

InChI-Schlüssel |

VZPXFHVJUUSVLH-VNJAQMQMSA-N |

SMILES |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.O |

Isomerische SMILES |

CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |

Kanonische SMILES |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |

Synonyme |

(1R,2R)-1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propanoate naphtalene-2-sulfonic acid (1R,2S)-1-Benzyl-3-dimethylamino-2-methyl-1-phenylpropyl propionate naphthalene-2-sulphonate monohydrate Hydrate, Levopropoxyphene 2-naphthalenesulfonate Hydrate, Levopropoxyphene Napsylate Levopropoxyphene Levopropoxyphene 2 naphthalenesulfonate Hydrate Levopropoxyphene 2-naphthalenesulfonate Hydrate Levopropoxyphene Napsylate Levopropoxyphene Napsylate Hydrate Napsylate Hydrate, Levopropoxyphene Napsylate, Levopropoxyphene Propoxyphene Hydrochloride, (R*,S*)-(+-)-Isomer Propoxyphene, (R*,S*)-(+-)-Isomer Propoxyphene, (R-(R*,S*))-Isome |

Herkunft des Produkts |

United States |

Chemical Synthesis and Derivatization Methodologies for Levopropoxyphene Napsylate

Synthetic Pathways for Levopropoxyphene (B1675174) Core Structure

The synthesis of the racemic mixture of propoxyphene, from which levopropoxyphene is resolved, was first reported in the 1950s. drugfuture.com The pathway involves a sequence of well-established reactions to assemble the α-l-4-dimethylamino-3-methyl-1,2-diphenyl-2-butanol propionate (B1217596) structure. drugfuture.comwikipedia.org

Friedel-Crafts Acylation Intermediates

The initial step in constructing the levopropoxyphene core is a Friedel-Crafts acylation. wikipedia.org This classic electrophilic aromatic substitution reaction is a fundamental method for forming carbon-carbon bonds with an aromatic ring. nih.gov In this specific synthesis, benzene (B151609) is acylated using propionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. wikipedia.org This reaction produces the key intermediate, propiophenone (B1677668), which serves as the foundation for the subsequent steps. wikipedia.org

Table 1: Friedel-Crafts Acylation for Propiophenone Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

Mannich Reaction in Core Synthesis

Following the formation of propiophenone, a Mannich reaction is employed. wikipedia.org The Mannich reaction is a crucial carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. ias.ac.in In the synthesis of propoxyphene, propiophenone is reacted with formaldehyde (B43269) and dimethylamine (B145610). wikipedia.org This condensation reaction affords the corresponding β-amino ketone, specifically 4-(dimethylamino)-3-methylpropiophenone, which introduces the necessary dimethylamino group into the structure. wikipedia.org The Mannich bases produced by this type of reaction are significant in medicinal chemistry for modifying the properties of molecules, such as increasing solubility and bioavailability. ias.ac.in

Table 2: Mannich Reaction for Aminoketone Intermediate Synthesis

| Substrate | Reagent 1 | Reagent 2 | Product |

|---|

Subsequent Alkylation and Esterification Steps

The aminoketone intermediate from the Mannich reaction undergoes further transformations to complete the core structure. The ketone group is reacted with a Grignard reagent, benzylmagnesium bromide, which acts as a nucleophile to attack the carbonyl carbon. wikipedia.org This step creates a tertiary alcohol and adds a second phenyl group, resulting in the formation of the amino alcohol intermediate (α-dl-4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol). wikipedia.orggoogle.com This intermediate contains the two chiral centers characteristic of the propoxyphene molecule. wikipedia.org

The final step in the synthesis of the core molecule is the esterification of the tertiary alcohol. wikipedia.org This is typically achieved by reacting the amino alcohol with propionic anhydride. wikipedia.orggoogle.com The reaction converts the hydroxyl group into a propionate ester, yielding the racemic mixture known as propoxyphene. wikipedia.org To obtain levopropoxyphene, the specific levorotatory isomer, a resolution of the racemic mixture is required. wikipedia.org

Table 3: Final Steps in Levopropoxyphene Core Synthesis

| Intermediate | Reagent | Reaction Type | Product |

|---|---|---|---|

| 4-(Dimethylamino)-3-methylpropiophenone | Benzylmagnesium bromide | Grignard Reaction (Alkylation) | α-dl-4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol |

Napsylate Salt Formation Strategies

The selection of a salt form is a critical step in drug development, as it can significantly influence a compound's physicochemical properties, such as solubility, stability, and dissolution rate. bjcardio.co.ukpharmtech.com For propoxyphene, the napsylate salt was developed to overcome stability issues encountered with the hydrochloride salt, particularly when formulated with aspirin. bjcardio.co.ukpharmtech.com Propoxyphene napsylate is noted to be much less soluble than its hydrochloride counterpart. nih.gov The formation of levopropoxyphene napsylate can be approached through two primary strategies.

Conversion Approaches from Other Salt Forms

One common method for preparing a specific salt is through salt exchange or conversion from a pre-existing salt form. pharmtech.com In this approach, a more soluble salt of the drug, such as levopropoxyphene hydrochloride, is dissolved in a suitable solvent. An aqueous or organic solution of a napsylate salt, such as sodium 2-naphthalenesulfonate, is then added. Due to the lower solubility of this compound, it precipitates out of the solution, driving the equilibrium towards the formation of the desired product. The resulting solid can then be isolated by filtration, washed, and dried. This method relies on the differential solubility of the salt forms to achieve the conversion.

Direct Napsylate Salt Synthesis from Levopropoxyphene Free Base

The most direct method for preparing the napsylate salt involves a straightforward acid-base reaction. pharmtech.com The levopropoxyphene free base, isolated after the resolution of the racemic mixture, is dissolved in an appropriate solvent system. A stoichiometric amount of 2-naphthalenesulfonic acid is then added to the solution. The reaction between the basic dimethylamino group of the levopropoxyphene and the acidic sulfonic acid group results in the formation of the this compound salt. google.com The salt is then isolated, typically through crystallization by cooling the solution or by adding an anti-solvent to induce precipitation. This method allows for the direct and controlled production of the desired salt form.

Table 4: Summary of Napsylate Salt Formation Strategies

| Strategy | Starting Material | Reagent | Principle |

|---|---|---|---|

| Conversion from Other Salt Forms | Levopropoxyphene Hydrochloride | Sodium 2-naphthalenesulfonate | Salt exchange based on differential solubility |

Advanced Purification Techniques and Process Development in this compound Synthesis

The industrial synthesis of this compound necessitates robust purification strategies to ensure high purity and consistency, meeting stringent pharmaceutical standards. Process development focuses on optimizing these purification steps for efficiency, yield, and scalability. Key advanced techniques employed in the purification of this compound include specialized crystallization methods and chromatographic separation.

Crystallization-Based Purification

Crystallization is a fundamental and critical step in the purification of this compound. The process aims to isolate the desired stereoisomer and remove process-related impurities and by-products. The selection of an appropriate solvent system is paramount for effective purification, influencing both the yield and the polymorphic form of the final product.

A common method for the purification of the napsylate salt of propoxyphene involves a carefully controlled crystallization process. While specific data for the levo-isomer is not extensively detailed in publicly available literature, a well-documented process for the dextro-isomer provides a relevant methodological framework. This process typically involves the following key steps:

Salt Formation and Dissolution : The crude propoxyphene free base is reacted with 2-naphthalenesulfonic acid (napsylic acid) in a suitable solvent system to form the napsylate salt. A mixture of water and a miscible organic solvent, such as ethanol, is often used.

Heating to Achieve Dissolution : The slurry is heated to ensure complete dissolution of the newly formed salt. Temperatures in the range of 50-60°C are typically employed.

Controlled Cooling and Crystallization : The hot solution is then subjected to a controlled cooling profile. Slow cooling allows for the gradual formation of well-defined crystals, which helps in the exclusion of impurities.

Isolation and Drying : The crystallized product is isolated by filtration, washed with a cold solvent to remove any remaining mother liquor, and then dried under vacuum to yield the final, purified this compound.

The efficiency of this process is highly dependent on parameters such as the solvent ratio, cooling rate, and final temperature. The table below outlines a representative set of parameters for the crystallization of propoxyphene napsylate.

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent System | Ethanol/Water | Provides good solubility at elevated temperatures and lower solubility at reduced temperatures, facilitating high recovery. |

| Dissolution Temperature | 50-60 °C | Ensures complete dissolution of the salt prior to crystallization. |

| Cooling Profile | Gradual cooling with stirring | Promotes the formation of larger, purer crystals and prevents the rapid precipitation of impurities. |

| Final Crystallization Temperature | < 5 °C | Maximizes the yield of the crystallized product. |

| Washing Solvent | Cold deionized water | Removes residual impurities and mother liquor without significantly dissolving the product. |

Chromatographic Purification

For achieving very high levels of purity and for separating closely related impurities, including stereoisomers, advanced chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and the preparative purification of pharmaceutical compounds like this compound.

Research has demonstrated the successful separation of propoxyphene diastereomers (alpha and beta forms) using HPLC. This is particularly relevant in ensuring the stereochemical purity of Levopropoxyphene. A typical reversed-phase HPLC method would involve a C18 column and a mobile phase consisting of an organic solvent (like acetonitrile) and a buffered aqueous solution.

The development of such a method involves a systematic approach to optimize various parameters to achieve baseline separation of the desired compound from its impurities.

| HPLC Parameter | Typical Condition | Purpose in Process Development |

|---|---|---|

| Stationary Phase (Column) | Reversed-phase C18 | Provides effective separation for moderately polar to nonpolar compounds. |

| Mobile Phase | Acetonitrile/Acetate Buffer | The ratio is optimized to control the retention times and achieve separation of closely eluting impurities. |

| Detection Wavelength | 280 nm | Allows for sensitive detection of the aromatic moieties in the levopropoxyphene and napsylate ions. |

| Flow Rate | 1.0 - 2.0 mL/min | Adjusted to optimize resolution and analysis time. |

| Temperature | Ambient or controlled | Maintained constant to ensure reproducible retention times. |

Process development in the context of chromatographic purification focuses on moving from an analytical scale method to a preparative or industrial scale. This involves challenges such as selecting the appropriate stationary phase for large-scale columns, optimizing solvent consumption, and developing efficient fraction collection and solvent recovery protocols.

Stereochemical Investigations and Enantiomeric Selectivity of Levopropoxyphene Napsylate

Chiral Centers and Absolute Configuration Determination

The molecular structure of propoxyphene contains two chiral centers, which are carbon atoms bonded to four different groups. wikipedia.orgchiralpedia.com This structural feature gives rise to four possible stereoisomers. The designation of a chiral center's configuration as either R (rectus) or S (sinister) is determined by the Cahn-Ingold-Prelog (CIP) priority rules, which rank the attached groups based on atomic number. scispace.comijpsr.com

Levopropoxyphene (B1675174) has been identified as the (2S, 3R) stereoisomer. nih.govscispace.com Its enantiomer, dextropropoxyphene, possesses the opposite (2R, 3S) configuration. scispace.com The absolute configuration of these isomers is crucial as it dictates their three-dimensional arrangement and, consequently, their interaction with chiral biological targets like receptors and enzymes. medworksmedia.com The determination of this absolute configuration is typically achieved through methods such as X-ray crystallography. scispace.comijpsr.com

Table 1: Chirality and Configuration of Propoxyphene Enantiomers

| Isomer | IUPAC Name | Absolute Configuration | Primary Pharmacological Activity |

| Levopropoxyphene | [(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate | (2S, 3R) nih.gov | Antitussive wikipedia.org |

| Dextropropoxyphene | (1S,2R)-1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propionate (B1217596) | (2R, 3S) wikipedia.org | Analgesic wikipedia.org |

This table outlines the stereochemical and pharmacological distinctions between levopropoxyphene and dextropropoxyphene.

Stereoselective Synthetic Routes for Levopropoxyphene

The synthesis of a specific stereoisomer, known as stereoselective synthesis or asymmetric synthesis, is a significant focus in medicinal chemistry to produce enantiomerically pure drugs. ddugu.ac.in For propoxyphene, the synthesis typically begins with the Friedel-Crafts acylation of benzene (B151609) with propionyl chloride, followed by a Mannich reaction of propiophenone (B1677668) with formaldehyde (B43269) and dimethylamine (B145610) to create an aminoketone. wikipedia.org

The crucial step for establishing the chiral centers is the reaction of this aminoketone with a Grignard reagent, such as benzylmagnesium bromide, which results in an amino alcohol. wikipedia.org To obtain levopropoxyphene specifically, stereoselective methods are employed. One documented approach involves the resolution of the racemic α-isomer into its optical antipodes, which separates the l-isomer (levopropoxyphene) from the d-isomer (dextropropoxyphene). wikipedia.org Another method points to a stereoselective synthesis pathway developed by Pohland and colleagues. drugfuture.com

Comparative Analysis of Enantiomeric Pharmacological Profiles (Levopropoxyphene vs. Dextropropoxyphene)

The differing pharmacological profiles of levopropoxyphene and dextropropoxyphene serve as a classic example of enantiomeric selectivity in drug action. chiralpedia.com

Levopropoxyphene : This isomer is primarily an antitussive, meaning it suppresses coughing. wikipedia.orgnih.gov It exhibits minimal analgesic (pain-relieving) effects. wikipedia.org It is believed to act centrally on the medullary cough center and also possesses local anesthetic properties. nih.gov

Dextropropoxyphene : In contrast, dextropropoxyphene is an opioid analgesic used for treating mild pain. wikipedia.org It also has some antitussive and local anesthetic effects, but its primary clinical use is for analgesia. wikipedia.org Its analgesic potency is considered to be about one-third to one-half that of codeine. wikipedia.org

The distinct therapeutic applications of these two isomers have led to them being marketed as separate drug products, with the trade names for their original formulations, Novrad (levopropoxyphene) and Darvon (dextropropoxyphene), being mirror images of each other, reflecting their stereochemical relationship. medworksmedia.comwikipedia.org

Table 2: Comparative Pharmacological Activities

| Feature | Levopropoxyphene | Dextropropoxyphene |

| Primary Activity | Antitussive wikipedia.orgnih.gov | Analgesic wikipedia.org |

| Receptor Binding | Binds poorly to the sigma-1 receptor wikipedia.org | Mu-opioid receptor agonist wikipedia.org |

| Other Effects | Local anesthetic action nih.gov | Weak serotonin (B10506) reuptake inhibitor, local anesthetic effects wikipedia.org |

This interactive table compares the primary pharmacological activities and other known effects of levopropoxyphene and dextropropoxyphene.

Mechanistic Basis of Enantioselective Biological Activities

The enantioselective actions of levopropoxyphene and dextropropoxyphene stem from their differential interactions with chiral biological macromolecules, such as receptors and enzymes. up.pt Biological systems are inherently chiral, composed of L-amino acids and D-sugars, which creates a chiral environment. up.pt

The three-dimensional shape of a drug molecule determines how well it "fits" into the binding site of its target receptor. scispace.com For the propoxyphene enantiomers, their mirror-image structures result in different binding affinities and efficacies at various receptors.

Dextropropoxyphene acts as an agonist at mu-opioid receptors, which is the primary mechanism for its analgesic effect. wikipedia.org

Levopropoxyphene , on the other hand, does not produce significant analgesia, indicating a much weaker or different interaction with opioid receptors in the pain pathways. wikipedia.org Its antitussive effect is mediated through a central mechanism, but it binds poorly to the sigma-1 receptor, which is a target for many other antitussives. wikipedia.orgnih.gov The exact mechanism for its cough suppression is not as clearly defined as the analgesic action of its counterpart.

Molecular Pharmacology and Biochemical Mechanisms of Levopropoxyphene Napsylate

Elucidation of Central Antitussive Mechanisms of Action

Levopropoxyphene (B1675174) exerts its antitussive effects through a central mechanism of action, primarily by acting on the medullary cough center. nih.govnih.gov Unlike opioid antitussives such as codeine, which mediate their effects primarily through the μ-opioid receptor, the exact central mechanism for levopropoxyphene's cough suppression is not as clearly defined. It is understood to suppress the cough reflex at the level of the central nervous system, reducing the frequency and intensity of coughing. researchgate.net While it is classified as a centrally acting antitussive, the specific neuronal pathways and receptors involved in its antitussive effect are not as well-characterized as those for its analgesic counterpart, dextropropoxyphene. The differentiation in pharmacological action between the two isomers underscores the stereospecificity of drug-receptor interactions, where the three-dimensional arrangement of the molecule dictates its biological effects.

Investigation of Local Anesthetic Properties at the Molecular Level

In addition to its central antitussive effects, levopropoxyphene also possesses local anesthetic properties. nih.govresearchgate.net The molecular mechanism underlying the local anesthetic action of drugs in this class involves the blockade of voltage-gated sodium channels in the neuronal cell membrane. nih.govlitfl.com Local anesthetics are typically amphipathic molecules that, in their unionized form, cross the cell membrane. nih.gov Once intracellular, they become ionized and bind to the open state of the voltage-gated sodium channel from the inside. nih.govlitfl.com This binding stabilizes the inactivated state of the channel, preventing the influx of sodium ions that is necessary for the depolarization and propagation of action potentials in nerve fibers. nih.gov By blocking neuronal transmission, particularly in nociceptive fibers, local anesthetics prevent the transmission of pain impulses. nih.gov While this is the general mechanism for local anesthetics, specific research detailing the interaction of levopropoxyphene with particular subunits of voltage-gated sodium channels is not extensively available.

Receptor Binding Kinetics and Selectivity

The pharmacological profile of levopropoxyphene napsylate is significantly defined by its receptor binding kinetics and selectivity, which distinguish it from its dextro-isomer, dextropropoxyphene.

| Compound | Receptor | Binding Affinity (Ki) |

| Propoxyphene (racemic) | Mu-Opioid Receptor | > 100 nM |

This table reflects the binding affinity of the racemic mixture of propoxyphene.

The sigma-1 receptor is a target for many antitussive drugs, including dextromethorphan. nih.govthebiogrid.org However, unlike these other agents, levopropoxyphene binds poorly to the sigma-1 receptor. wikipedia.org This suggests that the antitussive mechanism of levopropoxyphene is distinct from that of other cough suppressants that have a significant affinity for this receptor. The low affinity for the sigma-1 receptor further differentiates its pharmacological profile. For comparison, other antitussive agents exhibit a range of binding affinities for the sigma-1 receptor.

| Compound | Receptor | Binding Affinity (Ki) |

| Levopropoxyphene | Sigma-1 Receptor | Poor binding |

| Dextromethorphan | Sigma-1 Receptor | 151 - 205 nM |

| Carbetapentane | Sigma-1 Receptor | 75 nM |

| PRE-084 | Sigma-1 Receptor | 7.7 nM |

This table provides a comparison of the binding affinity of levopropoxyphene with other antitussive agents at the sigma-1 receptor.

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cell signaling. nih.govnih.govfrontiersin.org When a ligand binds to a GPCR, it induces a conformational change that activates intracellular G-proteins. painphysicianjournal.com These G-proteins then modulate the activity of downstream effector enzymes or ion channels, leading to a cellular response. drugbank.com For example, the activation of some GPCRs can lead to the inhibition of adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP), or the activation of phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). painphysicianjournal.comdrugbank.com While it is known that opioid receptors are GPCRs, the specific modulation of GPCRs and the subsequent downstream signaling pathways by levopropoxyphene have not been well-documented. Given its weak interaction with mu-opioid receptors, it is unlikely to significantly engage the canonical opioid receptor-mediated GPCR signaling pathways.

Cellular and Subcellular Pathway Modulation

The cellular and subcellular effects of this compound are a direct consequence of its interactions with its molecular targets. The central antitussive effect is believed to originate from the modulation of neuronal activity within the brainstem's cough center. At a subcellular level, its local anesthetic properties are due to the blockade of ion flux through voltage-gated sodium channels. However, detailed studies on the broader cellular and subcellular pathway modulations by levopropoxyphene, such as its effects on gene transcription, protein synthesis, or other intracellular signaling cascades, are limited. The downstream cellular responses of GPCR activation, which can include the modulation of mitogen-activated protein kinase (MAPK) pathways and the regulation of transcription factors like NF-kappa-B, are well-established for many GPCR ligands, but the specific involvement of these pathways in the action of levopropoxyphene remains to be elucidated. drugbank.com

Metabolism and Biotransformation Pathways of Levopropoxyphene Napsylate

Identification of Primary Metabolic Routes

The metabolism of levopropoxyphene (B1675174) proceeds through three main routes: N-demethylation, ester hydrolysis, and hydroxylation followed by conjugation. These pathways work in concert to facilitate the excretion of the drug.

Further demethylation of norpropoxyphene can occur, leading to the formation of dinorpropoxyphene. A subsequent cyclization and dehydration of dinorpropoxyphene can also lead to the formation of a cyclic metabolite. researchgate.netsigmaaldrich.com

Another significant metabolic route for levopropoxyphene is ester hydrolysis. researchgate.net This pathway involves the cleavage of the ester bond in the levopropoxyphene molecule, resulting in the formation of a carboxylic acid and an alcohol. wikipedia.orgmasterorganicchemistry.com This metabolic step has been observed in both humans and rats. researchgate.net The resulting metabolites are generally more water-soluble and can be more readily excreted from the body.

Hydroxylation represents another key biotransformation pathway for levopropoxyphene and its metabolites, particularly in species such as the rat and rabbit. researchgate.net This process, catalyzed by cytochrome P450 enzymes, introduces a hydroxyl group onto the molecule, further increasing its polarity.

Following hydroxylation, the metabolites can undergo conjugation reactions. In rats and rabbits, the hydroxylated metabolites are extensively conjugated before elimination. researchgate.net In contrast, in dogs and humans, the metabolites are excreted as a mixture of both free and unconjugated forms. researchgate.net N-acetylated products have also been identified as metabolites in all four species studied (rat, rabbit, dog, and human). researchgate.net

Species-Specific Differences in Levopropoxyphene Metabolism

Significant variations in the metabolism and elimination of levopropoxyphene have been observed across different species. These differences can affect the pharmacokinetic profile of the drug.

One of the key distinctions lies in the primary route of excretion. For instance, rats and dogs predominantly eliminate levopropoxyphene and its metabolites through the bile. researchgate.net Conversely, rabbits and humans primarily excrete these compounds in the urine. researchgate.net

The extent of certain metabolic reactions also varies among species. As previously mentioned, rats and rabbits exhibit extensive hydroxylation of propoxyphene and its metabolites prior to elimination. researchgate.net Furthermore, the nature of the excreted metabolites differs, with conjugated metabolites being predominant in rats and rabbits, while a mix of free and conjugated forms is found in the excreta of dogs and humans. researchgate.net

| Metabolic Pathway | Human | Rat | Rabbit | Dog |

|---|---|---|---|---|

| N-Demethylation | Primary | Primary | Primary | Primary |

| Ester Hydrolysis | Present | Present | Not Reported | Not Reported |

| Hydroxylation | Present | Extensive | Extensive | Present |

| Conjugation | Partial (Free & Conjugated) | Extensive | Extensive | Partial (Free & Conjugated) |

| N-Acetylation | Present | Present | Present | Present |

| Primary Excretion Route | Urine | Bile | Urine | Bile |

In Vitro Investigations of Metabolic Intermediate Complex Formation and Enzyme Inhibition

The interaction of drugs and their metabolites with metabolic enzymes can lead to the formation of metabolic intermediate (MI) complexes, which can, in turn, cause enzyme inhibition. nih.gov This is a significant consideration in drug metabolism as it can lead to drug-drug interactions.

While specific in vitro studies on levopropoxyphene napsylate's MI complex formation are not extensively detailed in the available literature, research on its stereoisomer, dextropropoxyphene, provides some insights. Studies have shown that dextropropoxyphene can competitively inhibit the action of CYP2D6, a key enzyme in the metabolism of many drugs. clinpgx.org This suggests a potential for levopropoxyphene or its metabolites to also interact with and inhibit cytochrome P450 isoenzymes.

Structure Activity Relationship Sar and Computational Drug Design for Levopropoxyphene Napsylate

Classical Structure-Activity Relationship Studies for Antitussive Potency

Classical Structure-Activity Relationship (SAR) studies involve the synthesis and biological testing of a series of related compounds to determine which chemical groups are responsible for their therapeutic effects. For levopropoxyphene (B1675174), these studies have illuminated the critical role of its stereochemistry and core structural features.

The propoxyphene molecule contains two chiral centers, which results in four possible stereoisomers. Pharmacological investigations revealed that the biological activity is primarily associated with the α-isomer. wikipedia.org When this isomer is resolved into its constituent optical antipodes, a stark differentiation in activity is observed:

Dextropropoxyphene : The dextrorotatory (d) isomer possesses analgesic properties. wikipedia.org

Levopropoxyphene : The levorotatory (l) isomer is almost entirely devoid of analgesic effects but exhibits significant antitussive (cough suppressant) activity. wikipedia.orgresearchgate.net

This stereospecificity is a cornerstone of levopropoxyphene's SAR, indicating a highly selective interaction with its biological target in the central nervous system, which is believed to be the medullary cough center. Unlike many other antitussives, levopropoxyphene binds poorly to the sigma-1 receptor. wikipedia.org

| Compound | Structural Difference from Levopropoxyphene | Impact on Antitussive Activity |

| Dextropropoxyphene | Enantiomer (stereoisomer) | Significantly reduced antitussive activity; primarily analgesic. wikipedia.org |

| Norpropoxyphene | Product of N-demethylation | Reduced antitussive activity. nih.gov |

| Racemic Propoxyphene | Mixture of dextro- and levo-isomers | Possesses both analgesic and antitussive effects. wikipedia.org |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate the chemical structure or properties of compounds with their biological activities. patsnap.com These computational techniques provide a quantitative framework for understanding the SAR of levopropoxyphene and its analogs.

Hansch Analysis and Free-Wilson Analysis

Hansch analysis is a foundational QSAR method that relates the biological activity of a series of compounds to their physicochemical parameters, such as lipophilicity (log P), electronic properties (e.g., Hammett constants), and steric effects (e.g., Taft parameters). researchgate.net For a series of levopropoxyphene analogs, a Hansch equation could be developed to predict antitussive potency. Such an analysis would likely highlight the importance of lipophilicity, as the drug must cross the blood-brain barrier to exert its central antitussive effect.

Topological and 3D QSAR Methodologies

More advanced QSAR methods provide a three-dimensional perspective on the SAR. 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools. researchgate.net These methods align a series of active molecules (like levopropoxyphene and its analogs) and calculate their steric and electrostatic fields. The resulting 3D contour maps visualize regions where bulky groups, positive or negative charges, or hydrophobic features would increase or decrease antitussive activity, thereby guiding the design of more potent molecules. nih.govnih.gov

Pharmacophore modeling, another ligand-based method, identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to its target and elicit an antitussive response. researchgate.net A pharmacophore model derived from levopropoxyphene and other active analogs would serve as a 3D query to screen virtual libraries for new, structurally diverse compounds with potential antitussive activity. nih.gov

Computer-Aided Drug Design (CADD) Applications

Computer-Aided Drug Design (CADD) utilizes computational methods to simulate and predict how a drug molecule interacts with a biological target, revolutionizing the drug discovery process. patsnap.comemanresearch.org

Molecular Mechanics and Quantum Mechanics Modeling

Molecular mechanics and quantum mechanics are computational methods used to model the 3D structure and properties of molecules. patsnap.com These techniques can be applied to levopropoxyphene to determine its most stable low-energy conformations. Understanding the preferred shape of the molecule is crucial, as this conformation is what interacts with the biological target. Quantum mechanics calculations can further provide insights into the molecule's electronic properties, such as the distribution of charge, which governs how it will engage in electrostatic interactions within a binding site.

Ligand-Based Design and Docking Studies

In situations where the 3D structure of the biological target is unknown, as is the case for levopropoxyphene's antitussive target, ligand-based drug design (LBDD) is particularly useful. emanresearch.org This approach, which includes the QSAR and pharmacophore modeling methods described above, relies on the knowledge of molecules that are known to bind to the target.

Molecular docking is a structure-based method that predicts the preferred orientation of a drug molecule when bound to a target protein. patsnap.comnih.gov Although the precise antitussive target for levopropoxyphene is not definitively identified, docking studies could be used to test hypotheses. For instance, levopropoxyphene could be docked into the binding sites of various receptors or channels in the central nervous system known to be involved in the cough reflex. The results, measured as a binding affinity or docking score, could help identify potential targets and elucidate the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are critical for its antitussive effect. pensoft.net

| Computational Method | Application to Levopropoxyphene Napsylate | Objective |

| 3D-QSAR (CoMFA/CoMSIA) | Analysis of a series of antitussive analogs. | To create 3D maps showing where steric, electrostatic, and hydrophobic features enhance or diminish activity. nih.gov |

| Pharmacophore Modeling | Based on the structures of known active antitussives. | To define the essential 3D chemical features required for activity and screen for new compounds. researchgate.net |

| Molecular Mechanics | Calculation of molecular conformations. | To determine the stable 3D shape of levopropoxyphene. patsnap.com |

| Molecular Docking | Simulation of binding to hypothetical CNS targets. | To predict binding orientation and affinity, helping to identify potential mechanisms of action. nih.govpensoft.net |

Theoretical Modeling of Ligand-Receptor Interactions

The study of this compound's interaction with its biological targets at a molecular level is crucial for understanding its antitussive mechanism and for the rational design of new, more effective cough suppressants. Theoretical modeling, a cornerstone of computational drug design, offers powerful tools to investigate these interactions in silico. Although specific computational studies on this compound are not extensively documented in publicly available literature, this section outlines the principles and hypothetical application of such modeling techniques to this compound.

The antitussive effect of levopropoxyphene is known to be centrally mediated, yet its precise molecular target remains to be fully elucidated. It is understood to have a different mechanism of action from its analgesic stereoisomer, dextropropoxyphene, and it binds poorly to the sigma-1 receptor, a target for other antitussive agents. wikipedia.org This ambiguity makes this compound an interesting candidate for theoretical modeling studies to identify its receptor and elucidate its binding mode.

A primary step in modeling the ligand-receptor interactions of this compound would be the identification or postulation of its biological target. This could be a G-protein coupled receptor (GPCR) or an ion channel in the central nervous system involved in the cough reflex. Once a target is identified, computational methods such as molecular docking and molecular dynamics can be employed to simulate the binding of levopropoxyphene.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net This method would allow for the exploration of how levopropoxyphene fits into the binding pocket of its putative receptor. The process involves preparing a 3D structure of both the ligand (levopropoxyphene) and the receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, calculating a "docking score" for each to estimate the binding affinity.

A hypothetical molecular docking study of this compound and its analogues against a putative antitussive receptor could yield data such as that presented in the illustrative table below. Such a study would aim to correlate the predicted binding affinities with the known antitussive activities of these compounds.

| Compound | Modification | Hypothetical Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Levopropoxyphene | Parent Molecule | -9.5 | Tyr120, Phe210, Asp105 |

| Analogue 1 | Removal of Propionate (B1217596) Group | -7.2 | Tyr120, Phe210 |

| Analogue 2 | N-demethylation | -8.8 | Tyr120, Phe210, Asp105, Ser150 |

| Analogue 3 | Hydroxylation of Phenyl Ring | -9.9 | Tyr120, Phe210, Asp105, His230 |

Molecular Dynamics Simulations:

Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-receptor complex. nih.gov An MD simulation would model the movement of every atom in the levopropoxyphene-receptor complex over time, offering insights into the stability of the binding pose predicted by docking, the role of solvent molecules, and the conformational changes in both the ligand and the receptor upon binding.

Key parameters that would be analyzed in a hypothetical MD simulation of the levopropoxyphene-receptor complex are outlined in the illustrative table below. These analyses would help to validate the docking results and provide a more realistic representation of the binding event at the atomic level.

| Simulation Parameter | Purpose | Hypothetical Observation |

|---|---|---|

| Root Mean Square Deviation (RMSD) | To assess the stability of the complex over time. | The complex reaches a stable equilibrium after 10 nanoseconds. |

| Root Mean Square Fluctuation (RMSF) | To identify flexible regions of the receptor and ligand. | The loops of the receptor show higher flexibility, while the binding site residues remain stable. |

| Hydrogen Bond Analysis | To quantify the hydrogen bonds formed between the ligand and receptor. | Stable hydrogen bonds are maintained with Asp105 and Tyr120 throughout the simulation. |

| Binding Free Energy Calculation | To provide a more accurate estimation of binding affinity. | MM-PBSA calculations predict a strong binding free energy. |

The insights gained from these theoretical modeling studies could guide the synthesis of novel levopropoxyphene analogues with improved antitussive activity and a better side-effect profile, demonstrating the power of computational chemistry in modern drug discovery.

Solid State Chemistry and Polymorphism Research of Levopropoxyphene Napsylate

Polymorph Screening Methodologies and Polymorphic Landscape Mapping

Polymorph screening is a systematic search to find and identify all accessible crystalline forms of a substance. criver.com The goal is to map the "polymorphic landscape" to understand the full range of possible solid forms, which is a critical step in pharmaceutical development to select the optimal form. criver.comnih.gov While specific screening studies for levopropoxyphene (B1675174) napsylate are not extensively detailed in publicly available literature, standard methodologies would be employed.

The primary objective of a polymorph screen is to recrystallize the compound under a wide variety of conditions to encourage the nucleation and growth of different crystalline forms. europeanpharmaceuticalreview.com

Common Screening Techniques:

| Methodology | Description | Key Parameters Varied |

| Solution-Based Crystallization | The most common approach, involving dissolving the compound in various solvents and inducing crystallization through cooling, evaporation, or addition of an anti-solvent. | Solvent type (polarity, hydrogen bonding capability), temperature, cooling rate, degree of supersaturation. |

| High-Throughput Screening (HTS) | Miniaturized and automated crystallization experiments that allow for the rapid screening of a vast number of conditions. | A wide array of solvents, solvent mixtures, temperatures, and crystallization techniques are tested in parallel. |

| Slurry Conversion | Suspending a mixture of solid forms in a solvent to determine the most stable form at a given temperature, as less stable forms will dissolve and recrystallize into the more stable one. | Solvent, temperature, time. |

| Thermal Methods | Heating a solid form to induce phase transitions or melting, followed by controlled cooling to encourage recrystallization into different forms. | Heating/cooling rates. |

| Mechanical Stress | Grinding or milling the solid material can sometimes induce polymorphic transformations by providing the necessary activation energy. | Grinding intensity and duration. |

For levopropoxyphene napsylate, screening would focus on identifying any additional anhydrous polymorphs, solvates with other pharmaceutically acceptable solvents, and fully characterizing the known anhydrous and hydrated forms. nih.gov

Investigation of Solid-State Interconversions and Thermodynamic Stability

The different solid forms of a compound are not always stable under all conditions; they can convert from one form to another. Understanding the thermodynamic relationship between polymorphs is crucial for selecting a form that will remain consistent throughout the shelf life of the drug product. researchgate.net

For this compound, the primary interconversion of interest is between the anhydrous and hydrated forms.

Hydrate (B1144303) to Anhydrate: The hydrated form can convert to the anhydrous form upon heating, as the water is driven out of the crystal lattice. This conversion can be detected using techniques like DSC and TGA.

Anhydrate to Hydrate: The anhydrous form may convert to the hydrated form in the presence of sufficient humidity (water activity). researchgate.net This is a critical consideration during manufacturing and storage, as an unintended conversion could alter the drug's properties.

The thermodynamic stability of the polymorphs determines which form is the most stable under a given set of conditions (temperature, pressure, humidity). Generally, the most stable polymorph has the lowest free energy and, typically, the lowest solubility. nih.gov While metastable forms may have advantageous properties like higher solubility, they carry the risk of converting to a more stable, less soluble form over time. nih.gov For most pharmaceutical applications, the thermodynamically most stable form is chosen for development to ensure predictability and consistency. researchgate.net The relationship between the anhydrous and hydrated forms of this compound is likely dependent on temperature and ambient humidity.

| Factor | Influence on Interconversion |

| Temperature | Can provide the energy needed to overcome the activation barrier for conversion. Often favors the formation of anhydrous forms at higher temperatures. |

| Humidity/Water Activity | High humidity can drive the conversion of an anhydrous form to a more stable hydrated form. researchgate.net |

| Mechanical Stress | Grinding or compaction during tablet manufacturing can sometimes induce a polymorphic transformation. |

| Excipients | Interactions with excipients in a formulation can potentially influence the stability of a particular solid form. researchgate.net |

Influence of Solid Form on Pharmaceutical Performance (excluding specific physical properties)

The specific solid form of this compound selected for a pharmaceutical product can have a significant impact on its performance. ardena.com Different polymorphs can display variations in key properties that directly affect the drug's bioavailability and the stability of the dosage form. researchgate.net

The choice of the napsylate salt form for levopropoxyphene was intended to create more stable liquid and tablet dosage forms. nih.gov Within this salt, the choice of polymorph (e.g., anhydrous vs. hydrate) can further influence performance.

Key Performance Attributes Influenced by Solid Form:

Dissolution Rate: Different crystal structures can lead to different dissolution rates. newdrugapprovals.org Generally, a metastable form will dissolve faster than the most stable form. nih.gov This rate can directly impact how quickly the drug becomes available for absorption in the body.

Bioavailability: The rate and extent to which a drug is absorbed into the bloodstream (bioavailability) is often dependent on its dissolution rate. researchgate.net A change in solid form, for instance, an unintended conversion to a less soluble polymorph during storage, could potentially lead to a decrease in bioavailability and therapeutic effect. mdpi.com

Manufacturability: The mechanical properties of different polymorphs, such as their flowability and compressibility, can vary. These differences can affect the efficiency and consistency of manufacturing processes like tableting. ardena.com

Product Stability: The selection of the most thermodynamically stable polymorph is a key strategy to prevent solid-form conversions during the product's shelf life. researchgate.net Such conversions could alter the drug's performance characteristics over time. The formation of a less soluble hydrate from an anhydrous form upon exposure to humidity is a classic example of a stability issue related to solid form. scielo.br

Advanced Analytical and Characterization Techniques in Levopropoxyphene Napsylate Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure and solid-state properties of active pharmaceutical ingredients (APIs). For levopropoxyphene (B1675174) napsylate, methods like Solid-State Nuclear Magnetic Resonance (SS-NMR) and Powder X-ray Diffraction (PXRD) provide critical insights into its atomic arrangement and crystalline nature, which can significantly influence its stability and bioavailability.

Solid-State Nuclear Magnetic Resonance (SS-NMR) Spectroscopy in Polymorphism Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development. Different polymorphs of the same compound can exhibit varied physicochemical properties. Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for identifying and characterizing these different solid forms. researchgate.netnih.gov Unlike solution-state NMR, ssNMR provides information about the local molecular environment of atoms in the solid state, making it highly sensitive to the subtle differences in crystal packing and molecular conformation that define polymorphs. iastate.edunih.gov

The technique probes the 3D arrangement of atoms through measurements of chemical shifts, coupling constants, and relaxation times. nih.gov Because the NMR spectrum is highly sensitive to the local electronic environment of each nucleus, even minor changes in intermolecular interactions between different polymorphs will result in distinguishable spectra. This allows for the unambiguous identification and even quantification of different polymorphic forms within a sample. researchgate.netiastate.edu Dynamic Nuclear Polarization (DNP) can be used to enhance the ssNMR signal, enabling the detection of very dilute or minor polymorphic forms in a mixture. nih.govrsc.org

| Nucleus | Hypothetical Polymorph A Chemical Shift (ppm) | Hypothetical Polymorph B Chemical Shift (ppm) |

| Carbonyl C (Ester) | 173.5 | 175.1 |

| Quaternary C (Ester) | 82.1 | 83.0 |

| N-CH₃ | 42.8 | 41.9 |

| Aromatic C (Napsylate) | 135.2 | 134.8 |

Table 1: Hypothetical ¹³C SS-NMR Chemical Shifts for Two Polymorphs of Levopropoxyphene Napsylate. This table illustrates how different crystal packing in Polymorph A versus Polymorph B could lead to measurable differences in the chemical shifts of key carbon atoms in the molecule.

Powder X-ray Diffraction (PXRD) for Crystalline Form Analysis

Powder X-ray Diffraction (PXRD) is an essential and widely used technique for the characterization of crystalline solids in the pharmaceutical industry. creative-biostructure.com The method provides a unique "fingerprint" for each crystalline form, based on the diffraction pattern produced when X-rays interact with the ordered arrangement of molecules in a crystal lattice. creative-biostructure.comnih.gov This pattern is a function of the specific interplanar spacings (d-spacings) within the crystal, as described by Bragg's Law. nih.gov

PXRD is invaluable for:

Identifying Polymorphs: Each polymorph has a distinct crystal structure and will therefore produce a unique diffraction pattern. nih.gov

Assessing Purity: It can be used to detect the presence of unwanted crystalline phases or impurities. creative-biostructure.com

Monitoring Stability: PXRD can track changes in the crystalline form of a drug substance under various storage conditions. nih.gov

Confirming Crystalline vs. Amorphous Nature: Crystalline materials produce sharp diffraction peaks, while amorphous materials yield a broad, diffuse halo. nih.gov

The absolute configuration of the propoxyphene stereoisomers, which is critical to their distinct pharmacological activities, is typically determined using single-crystal X-ray crystallography, a related technique.

| Diffraction Angle (2θ) | Relative Intensity (Form I) (%) | Relative Intensity (Form II) (%) |

| 8.5° | 100 | 45 |

| 12.3° | 65 | 90 |

| 15.8° | 30 | 100 |

| 19.1° | 80 | 25 |

| 21.4° | 55 | 70 |

Table 2: Representative Powder X-ray Diffraction (PXRD) Data for Two Hypothetical Crystalline Forms of this compound. The table shows distinct peak positions and relative intensities, demonstrating how PXRD can differentiate between crystalline forms.

Mass Spectrometry Techniques in Metabolite Identification

Mass spectrometry (MS) is a cornerstone analytical technique in drug metabolism studies, enabling the identification and structural elucidation of metabolites in complex biological matrices. nih.gov For propoxyphene, the primary metabolic pathway is N-demethylation, which is carried out by cytochrome P450 enzymes (primarily CYP3A4 and CYP3A5) to form the major metabolite, norpropoxyphene. nih.govclinpgx.orgnih.gov This metabolite is significant as it contributes to the side effects associated with the use of dextropropoxyphene. wikipedia.org

High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC), provides highly accurate mass measurements. nih.gov This precision allows for the determination of the elemental composition of both the parent drug and its metabolites. By comparing the exact mass of a potential metabolite to the parent drug, researchers can deduce the biochemical transformation that has occurred (e.g., the loss of a methyl group, CH₂). nih.govnews-medical.net Further fragmentation of the metabolite ion within the mass spectrometer (MS/MS) generates a pattern that provides structural information, confirming the site of modification.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Metabolic Transformation |

| Levopropoxyphene | C₂₂H₂₉NO₂ | 339.2198 | Parent Drug |

| Norpropoxyphene | C₂₁H₂₇NO₂ | 325.2042 | N-demethylation (-CH₂) |

Table 3: Mass Spectrometry Data for Levopropoxyphene and its Major Metabolite. This table highlights the change in molecular formula and exact mass resulting from the N-demethylation of levopropoxyphene to form norpropoxyphene.

X-ray Fluorescence Spectrometry for Receptor Binding Affinity Determination

A clarification is necessary regarding the methodology for determining receptor binding affinity. X-ray Fluorescence (XRF) spectrometry is a technique used for elemental analysis and is not the standard or appropriate method for quantifying the interaction between a drug and its biological receptor.

The determination of receptor binding affinity is correctly accomplished using techniques such as Radioligand Binding Assays . revvity.com These assays are a powerful tool in drug discovery for studying the interactions between a compound and a receptor. revvity.comdrugbank.com The principle involves using a radioactively labeled ligand (radioligand) that is known to bind to the target receptor. In a competitive binding experiment, the receptor is incubated with the radioligand in the presence of varying concentrations of the unlabeled test compound (e.g., levopropoxyphene). researchgate.net The ability of the test compound to displace the radioligand from the receptor is measured, allowing for the calculation of its binding affinity, typically expressed as an IC₅₀ or Kᵢ value. revvity.com

Research has shown that the stereochemistry of propoxyphene is crucial for its biological activity. Levopropoxyphene, the (2S, 3R)-isomer, has antitussive properties but is nearly devoid of the analgesic effects seen with its enantiomer, dextropropoxyphene. wikipedia.org This difference is attributed to a much weaker or different interaction with opioid receptors in pain pathways.

| Compound | Receptor Target | Hypothetical Binding Affinity (Kᵢ, nM) |

| Dextropropoxyphene | Mu-opioid Receptor | 50 |

| Levopropoxyphene | Mu-opioid Receptor | >10,000 |

Table 4: Illustrative Receptor Binding Affinity Data. This table provides hypothetical data demonstrating the significant difference in binding affinity between the two enantiomers of propoxyphene at the mu-opioid receptor, explaining their distinct pharmacological profiles.

Phenotypic and High-Throughput Screening for Mode-of-Action Studies (e.g., Cell Painting Assay)

Phenotypic and high-throughput screening (HTS) are modern drug discovery approaches that assess the effects of compounds on cell physiology and morphology in an unbiased manner. mit.edueuanmacdonaldcentre.org Rather than testing a compound against a single, predetermined target, phenotypic screens measure changes across a range of cellular parameters to create a comprehensive biological profile. uh.edunih.gov

The Cell Painting Assay is a powerful example of image-based, high-content screening. In this assay, cells are treated with a compound and then stained with multiple fluorescent dyes that label different organelles and cellular components (e.g., nucleus, mitochondria, cytoskeleton, endoplasmic reticulum). Automated microscopy and image analysis software then extract hundreds of quantitative features from the images, creating a detailed "phenotypic profile" or "fingerprint" for each compound. uh.edu

While levopropoxyphene was developed before the advent of these technologies, they could be hypothetically applied in contemporary research to:

Elucidate its antitussive mechanism: By comparing the phenotypic profile of levopropoxyphene to other antitussives and compounds with known mechanisms, researchers could identify novel pathways involved in cough suppression.

Distinguish it from its enantiomer: A direct comparison of the cellular fingerprints of levopropoxyphene and dextropropoxyphene could reveal the distinct downstream cellular events that differentiate antitussive action from opioid-mediated analgesia.

Identify potential off-target effects: Unbiased phenotypic screening can reveal unexpected cellular effects, providing a broader understanding of a compound's biological activity. euanmacdonaldcentre.org

| Screening Stage | Technique | Purpose | Example Readout |

| Primary Screen | High-Throughput Microscopy | Identify compounds that alter cell morphology in a model of airway epithelial cells. | Changes in cell shape, cytoskeletal organization. |

| Secondary Assay | Functional Cellular Assay | Confirm activity in a more specific, disease-relevant model (e.g., cough receptor activation). | Inhibition of calcium influx upon stimulation. |

| Mechanism of Action | Cell Painting Assay | Generate a detailed phenotypic profile to compare with reference compounds and infer mechanism. | Multi-parameter profile of morphological features. |

| Target Deconvolution | Genetic Screens (e.g., CRISPR) | Identify the specific protein targets responsible for the observed phenotype. | Loss of compound effect in specific gene knockout cells. |

Table 5: Hypothetical Phenotypic Screening Cascade for an Antitussive Agent. This table outlines a potential workflow using modern screening techniques to investigate the mode of action of a compound like levopropoxyphene.

Prodrug Design and Molecular Modification Strategies for Levopropoxyphene Napsylate

Conceptual Frameworks for Prodrug Development to Optimize Pharmacological Properties

The primary goal of prodrug design is to overcome undesirable properties of a drug molecule, such as poor solubility, chemical instability, inadequate permeability across biological membranes, and extensive first-pass metabolism. ijpcbs.com A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through enzymatic or chemical biotransformation. slideshare.net

For levopropoxyphene (B1675174), a key metabolic pathway is N-demethylation to its major metabolite, norpropoxyphene. nih.govresearchgate.net This metabolic vulnerability, along with other physicochemical properties, presents opportunities for prodrug design. The conceptual framework for developing levopropoxyphene prodrugs would focus on masking the tertiary amine or other functional groups to modulate its pharmacokinetic profile.

Key Objectives for Levopropoxyphene Prodrugs:

Enhanced Bioavailability: By modifying the physicochemical properties of levopropoxyphene, a prodrug could exhibit improved absorption and reduced susceptibility to first-pass metabolism in the liver. nih.gov

Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are abundant in the target tissue, thereby concentrating the active drug at its site of action and reducing systemic exposure and potential side effects.

Improved Physicochemical Properties: Modifications can address issues such as poor water solubility or lipophilicity, which can impact formulation and administration options.

A central concept in prodrug design is the use of a "promoiety," a chemical group that is attached to the active drug and is cleaved off in vivo. The choice of promoiety is critical and should result in a safe and rapidly excreted byproduct. acs.org

Table 1: Potential Promoieties for Levopropoxyphene Napsylate Prodrugs

| Promoieties | Potential Attachment Site | Rationale for Use |

| N-oxides | Dimethylamino group | Can be reduced in vivo to the parent amine, potentially altering solubility and transport characteristics. |

| N-acyloxyalkyl derivatives | Dimethylamino group | Designed to be cleaved by esterases to release the active drug. Can improve lipophilicity and membrane permeability. |

| Carbamates | Dimethylamino group | Can be designed for enzymatic or chemical hydrolysis to regenerate the parent amine. Offers a way to modulate stability and release kinetics. |

| N-phosphonooxymethyl derivatives | Dimethylamino group | Can enhance aqueous solubility and may be cleaved by phosphatases. |

Strategies for Modulating Absorption and Tissue Distribution via Prodrugs

The absorption and tissue distribution of a drug are heavily influenced by its lipophilicity, aqueous solubility, and interaction with membrane transporters. Prodrug strategies can be employed to fine-tune these properties for levopropoxyphene.

One common strategy to enhance absorption is to increase the lipophilicity of a drug, which can improve its ability to cross cell membranes. This can be achieved by attaching a lipophilic promoiety. For levopropoxyphene, esterification of a hydroxyl group, if one were introduced through molecular modification, or the formation of a lipophilic carbamate (B1207046) at the tertiary amine could increase its partitioning into lipid bilayers.

Conversely, if poor aqueous solubility limits absorption, a hydrophilic promoiety can be attached. For instance, the addition of a phosphate (B84403) or a highly water-soluble amino acid ester could increase the aqueous solubility of a levopropoxyphene derivative, which could be beneficial for certain formulations.

Table 2: Hypothetical Levopropoxyphene Prodrugs and Their Intended Effects on Absorption and Distribution

| Prodrug Moiety | Intended Effect | Mechanism |

| Long-chain fatty acid ester | Increased lipophilicity | Enhanced passive diffusion across the gastrointestinal tract. |

| N-Mannich base | Increased aqueous solubility | Improved dissolution in gastrointestinal fluids. |

| Amino acid conjugate | Carrier-mediated transport | Potential for uptake by amino acid transporters in the gut. |

Design Principles for Enhanced Cellular Accumulation and Metabolite Delivery

Enhancing the concentration of an active drug within target cells is a key objective for improving therapeutic efficacy and reducing off-target effects. For an antitussive agent like levopropoxyphene, the target cells are located within the central nervous system's cough center. howmed.net

Prodrugs can be designed to be actively transported into cells by leveraging existing carrier-mediated transport systems. For example, by attaching a promoiety that mimics a substrate for a specific transporter, the prodrug could be actively taken up into the target cells, leading to higher intracellular concentrations of the active drug upon cleavage.

Another principle involves designing prodrugs that are preferentially activated within the target cells. This can be achieved by exploiting differences in enzyme expression between target and non-target tissues. If a specific enzyme that can cleave the promoiety is highly expressed in the cough center, a prodrug designed to be a substrate for this enzyme would be selectively activated at its site of action.

Table 3: Design Principles for Targeted Levopropoxyphene Delivery

| Design Principle | Example Strategy | Desired Outcome |

| Enzyme-activated prodrug | Design a promoiety cleaved by an enzyme specifically expressed in the central nervous system. | Site-specific release of active levopropoxyphene, minimizing peripheral exposure. |

| Transporter-mediated uptake | Conjugate levopropoxyphene with a molecule recognized by a CNS influx transporter. | Enhanced brain penetration and accumulation in the target tissue. |

| pH-sensitive release | Incorporate a linker that is stable at physiological pH but cleaves at the slightly different pH of a specific cellular compartment. | Intracellular release of the active drug. |

Preclinical Drug Interaction Mechanisms and Target Identification for Levopropoxyphene Napsylate

Investigation of Biochemical Mechanisms of Drug-Drug Interactions (In Vitro and Preclinical Models)

The potential for a drug to interact with other co-administered medications is a critical aspect of its preclinical evaluation. These interactions can significantly alter a drug's efficacy and safety profile. In vitro and preclinical models are instrumental in elucidating the biochemical mechanisms underlying such interactions, primarily focusing on metabolic pathways and the function of drug transporters.

The primary route of metabolism for the racemic mixture, propoxyphene, is N-demethylation to its principal metabolite, norpropoxyphene. nih.govclinpgx.org This metabolic process is predominantly carried out by the cytochrome P450 (CYP) isoenzymes CYP3A4 and CYP3A5. clinpgx.org While it is plausible that levopropoxyphene (B1675174) follows a similar metabolic fate, specific in vitro studies confirming the exclusive role of these enzymes in its metabolism are not extensively documented.

Furthermore, propoxyphene has been identified as a competitive inhibitor of the CYP2D6 isoenzyme. clinpgx.org This inhibition can lead to clinically significant drug-drug interactions when propoxyphene is co-administered with drugs that are substrates for CYP2D6. However, dedicated in vitro studies to determine the specific inhibitory or inductive potential of levopropoxyphene napsylate on various CYP450 isoforms have not been reported in the available scientific literature. The standard methodologies to assess these interactions in preclinical settings are well-established.

Table 1: In Vitro Models for Assessing Cytochrome P450 Interactions

| Interaction Type | In Vitro Model | Description | Key Parameters Measured |

| Enzyme Inhibition | Human Liver Microsomes (HLMs) | Subcellular fractions of liver cells containing a high concentration of CYP enzymes. | IC50 (half-maximal inhibitory concentration), Ki (inhibition constant) |

| Recombinant CYP Enzymes | Individual CYP enzymes expressed in a cellular system. | Provides specific information on the interaction with a single enzyme isoform. | |

| Enzyme Induction | Cultured Human Hepatocytes | Primary liver cells that can be treated with the drug to measure changes in enzyme expression. | mRNA levels of CYP enzymes, protein levels, and enzyme activity. |

Drug transporters, such as P-glycoprotein (P-gp), are membrane proteins that play a crucial role in the absorption, distribution, and elimination of many drugs. Inhibition or induction of these transporters can lead to significant alterations in drug pharmacokinetics. Preclinical evaluation of a drug's interaction with transporters is typically conducted using in vitro models like Caco-2 cell monolayers or membrane vesicles expressing specific transporters. There is currently a lack of published preclinical studies investigating the potential of this compound to act as a substrate, inhibitor, or inducer of P-glycoprotein or other clinically relevant drug transporters.

Exploration of Chemical-Target Interactions via Databases and Experimental Screening

Identifying the molecular targets of a drug is fundamental to understanding its mechanism of action and potential off-target effects. This can be achieved through a combination of computational approaches using chemical databases and experimental screening techniques.

Databases such as DrugBank and ChEMBL provide curated information on drugs and their known targets. For levopropoxyphene, DrugBank lists the mu-opioid receptor as a target, likely based on its structural relationship to the opioid analgesic dextropropoxyphene. drugbank.com However, it is well-established that levopropoxyphene has minimal to no opioid-like analgesic activity. wikipedia.orgchiralpedia.com The ChEMBL database more cautiously lists the mechanism of action for levopropoxyphene as "Unknown," highlighting the lack of definitive target identification. ebi.ac.uk

Table 2: Public Databases for Chemical-Target Interaction Exploration

| Database | Description | Information Provided for Levopropoxyphene |

| DrugBank | A comprehensive, freely accessible, online database containing information on drugs and drug targets. | Lists Mu-type opioid receptor as a target. drugbank.com |

| ChEMBL | A manually curated chemical database of bioactive molecules with drug-like properties. | Lists the mechanism of action as "Unknown". ebi.ac.uk |

| PubChem | A public repository of chemical substances and their biological activities. | Provides general information on the compound but no specific, validated targets for its antitussive action. nih.gov |

Experimental screening methods, such as high-throughput screening of compound libraries against a panel of known biological targets, are powerful tools for identifying novel drug-target interactions. Similarly, computational methods like molecular docking and virtual screening can predict potential binding partners for a given compound based on its chemical structure. To date, there are no publicly available reports of large-scale experimental or computational screening efforts specifically aimed at identifying the molecular targets responsible for the antitussive effect of this compound. While it is known to act centrally as a cough suppressant, the precise receptors or channels it modulates to achieve this effect remain to be elucidated. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.